

# 8-Fluoroquinoxalin-2-ol: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 8-Fluoroquinoxalin-2-ol

Cat. No.: B15072059

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This technical guide provides an in-depth overview of **8-Fluoroquinoxalin-2-ol**, a heterocyclic organic compound of interest to researchers in medicinal chemistry, drug discovery, and materials science. This document outlines its commercial availability, chemical properties, and potential applications, offering a valuable resource for scientists and professionals in the field.

## Commercial Availability

**8-Fluoroquinoxalin-2-ol**, also known by its tautomeric name 8-fluoro-2(1H)-quinoxalinone, is available from several chemical suppliers. The compound is typically offered for research and development purposes.

Table 1: Commercial Suppliers of **8-Fluoroquinoxalin-2-ol**

Supplier	Catalog Number	Purity	Additional Information
Chemenu	CM221699	97%	Research-based manufacturer of pharmaceutical intermediates. <a href="#">[1]</a>
BLD Pharm	Not Specified	Not Specified	---
ChemicalBook	CB01865242	Not Specified	Provides a platform for various suppliers. <a href="#">[2]</a>
Chiralen	Not Specified	Not Specified	Listed as a heterocyclic building block.

Researchers interested in acquiring **8-Fluoroquinoxalin-2-ol** should contact these suppliers directly to inquire about availability, pricing, and shipping details.

## Physicochemical Properties

Detailed experimental data for **8-Fluoroquinoxalin-2-ol** is not extensively reported in publicly available literature. The following table summarizes the basic properties derived from supplier information.

Table 2: Physicochemical Properties of **8-Fluoroquinoxalin-2-ol**

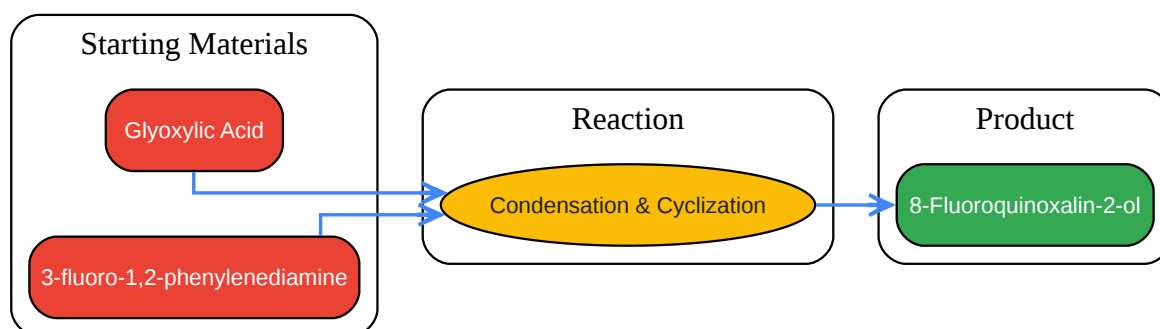
Property	Value	Source
CAS Number	55687-17-7	Chemenu[1], ChemicalBook[2]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> FN <sub>2</sub> O	Chemenu[1], BLD Pharm
Molecular Weight	164.14 g/mol	Chemenu[1], BLD Pharm
IUPAC Name	8-fluoroquinoxalin-2-ol	Chemenu[1]
Synonyms	8-fluoro-2(1H)-quinoxalinone	ChemicalBook[2]
Purity	97%	Chemenu[1]

## Experimental Protocols

While specific, validated experimental protocols for the synthesis and characterization of **8-Fluoroquinoxalin-2-ol** are not readily found in the scientific literature, a general synthetic approach for quinoxalin-2-ones can be described. The following represents a plausible, though not explicitly verified, synthetic route.

### Hypothetical Synthesis of 8-Fluoroquinoxalin-2-ol

The synthesis of **8-Fluoroquinoxalin-2-ol** would likely proceed via the condensation of 3-fluoro-1,2-phenylenediamine with a two-carbon electrophile, such as glyoxylic acid or its derivatives, followed by cyclization.



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Caption: Hypothetical synthetic workflow for **8-Fluoroquinoxalin-2-ol**.

#### General Characterization Protocol:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the final product in a suitable deuterated solvent (e.g., DMSO- $d_6$ ). Acquire  $^1H$  NMR,  $^{13}C$  NMR, and  $^{19}F$  NMR spectra to confirm the chemical structure and assess purity.
- Infrared (IR) Spectroscopy: Obtain an IR spectrum of the solid product to identify characteristic functional groups, such as N-H, C=O, and C-F bonds.
- Mass Spectrometry (MS): Analyze the product using a high-resolution mass spectrometer to determine the exact mass and confirm the molecular formula.
- Melting Point Determination: Measure the melting point of the purified solid to assess its purity.

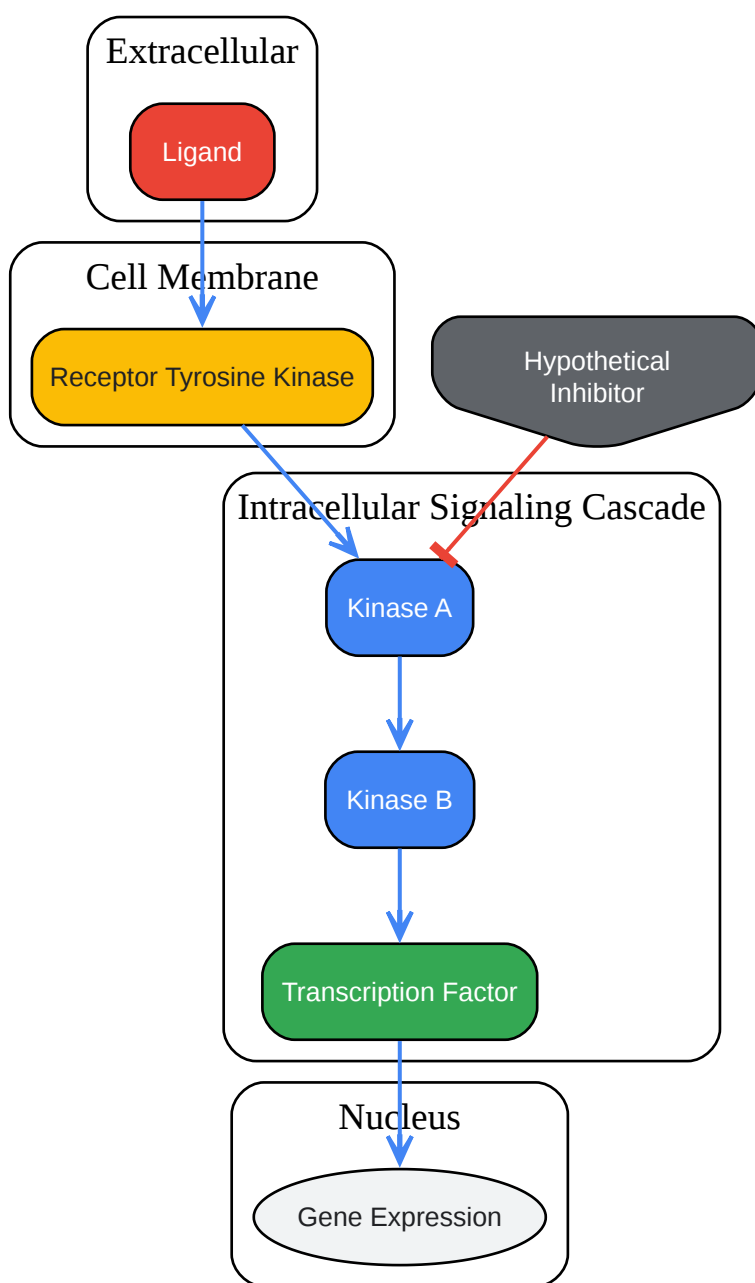
## Potential Applications in Drug Discovery and Signaling Pathways

While no specific biological activities or signaling pathway interactions have been reported for **8-Fluoroquinoxalin-2-ol**, the quinoxaline scaffold is a well-established pharmacophore in medicinal chemistry. Quinoxaline derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.

The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of the molecule, potentially enhancing its metabolic stability, binding affinity, and cell permeability.

#### Illustrative Signaling Pathway Involvement

Given the broad bioactivity of quinoxaline derivatives, a compound like **8-Fluoroquinoxalin-2-ol** could potentially interact with various signaling pathways implicated in disease. For instance, many small molecule kinase inhibitors feature heterocyclic cores. The diagram below illustrates a generic kinase signaling pathway that could be a hypothetical target for a novel quinoxaline-based inhibitor.



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Caption: Hypothetical inhibition of a kinase signaling pathway.

## Conclusion

**8-Fluoroquinoxalin-2-ol** is a commercially available heterocyclic compound with potential for applications in various research areas, particularly in drug discovery. While detailed experimental and biological data are currently limited in the public domain, its structural

similarity to other biologically active quinoxalines suggests it could be a valuable building block for the synthesis of novel bioactive molecules. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

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## References

- 1. cas 55687-17-7| where to buy 8-Fluoroquinoxalin-2-ol [japanese.chemenu.com]
- 2. 55687-17-7|8-Fluoroquinoxalin-2-ol|BLD Pharm [bldpharm.com]
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